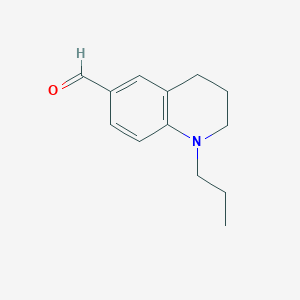

1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Description

Chemical Identity and Classification

This compound is classified as a nitrogen-containing heterocyclic organic compound bearing the Chemical Abstracts Service registry number 876710-88-2. The compound belongs to the broader category of substituted tetrahydroquinolines, which are semi-hydrogenated derivatives of quinoline systems. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 1-propyl-3,4-dihydro-2H-quinoline-6-carbaldehyde.

The molecular structure is characterized by the molecular formula C₁₃H₁₇NO, indicating the presence of thirteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom. The molecular weight has been determined to be 203.28 grams per mole, as computed through standard molecular weight calculation methodologies. The compound features a tetrahydroquinoline core structure with a propyl group attached to the nitrogen atom at position 1 and an aldehyde functional group positioned at carbon 6 of the aromatic ring system.

Table 1: Fundamental Chemical Identifiers of this compound

The compound's structural classification places it within the category of substituted aromatics, specifically as a member of the quinoline family that has undergone partial hydrogenation to yield the tetrahydroquinoline framework. The presence of the aldehyde functional group at the 6-position introduces additional chemical reactivity, while the propyl substituent on the nitrogen atom influences both the physical properties and potential biological activities of the molecule.

Historical Context in Heterocyclic Chemistry

The development and study of tetrahydroquinoline derivatives, including this compound, is rooted in the broader historical context of heterocyclic chemistry research that began in the nineteenth century. Quinoline itself was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called the compound "leukol," meaning "white oil" in Greek. This discovery marked the beginning of systematic research into nitrogen-containing aromatic heterocycles, which would eventually lead to the development of numerous synthetic derivatives and analogs.

The historical significance of quinoline compounds in pharmaceutical research became evident through the isolation and study of natural alkaloids such as quinine, which demonstrated the therapeutic potential of this chemical framework. Over 200 biologically active quinoline and quinazoline alkaloids have been identified from natural sources, establishing the quinoline scaffold as a privileged structure in medicinal chemistry. This recognition prompted extensive synthetic efforts to develop modified quinoline derivatives, including the partially saturated tetrahydroquinoline compounds.

Tetrahydroquinoline itself, as the semi-hydrogenated derivative of quinoline, represents a colorless oil that has found applications in various chemical processes. The development of synthetic methodologies for producing tetrahydroquinoline derivatives has been driven by their common occurrence in medicinal chemistry applications. Notable bioactive tetrahydroquinolines include oxamniquine, dynemycin, viratmycin, and nicainoprol, demonstrating the therapeutic potential of this chemical class.

The specific synthesis and characterization of substituted tetrahydroquinoline derivatives, such as this compound, represents a more recent development in heterocyclic chemistry. Research into N-alkyl-1,2,3,4-tetrahydroquinoline-6-carbaldehydes has been reported in contemporary synthetic chemistry literature, where these compounds serve as important synthetic intermediates for the preparation of more complex heterocyclic structures.

Position within Tetrahydroquinoline Family

This compound occupies a specific position within the broader tetrahydroquinoline family, distinguished by its particular substitution pattern and functional group arrangement. The tetrahydroquinoline family encompasses a diverse range of compounds characterized by the partial hydrogenation of the quinoline ring system, specifically involving the reduction of the pyridine ring to yield a saturated six-membered ring fused to an aromatic benzene ring.

Within this family, compounds can be classified based on their substitution patterns, functional groups, and stereochemical configurations. The presence of the propyl group at the nitrogen position classifies this compound among the N-alkylated tetrahydroquinolines, while the aldehyde functional group at position 6 places it within the subset of carbonyl-containing derivatives. This combination of structural features distinguishes it from other common tetrahydroquinoline derivatives such as the simple unsubstituted tetrahydroquinoline or the various N-methylated analogs.

Related compounds within the tetrahydroquinoline family include other N-alkylated derivatives with different carbon chain lengths, as well as compounds bearing alternative functional groups at various positions on the aromatic ring. For example, 1,2-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde represents a structurally similar compound with different N-substitution patterns. The systematic study of such related compounds has revealed structure-activity relationships that inform the design of new derivatives with specific properties.

Table 2: Comparative Analysis of Related Tetrahydroquinoline Derivatives

The synthesis of N-alkyl-1,2,3,4-tetrahydroquinoline-6-carbaldehydes has been achieved through various methodological approaches, with particular attention to their utility as synthetic intermediates in the preparation of more complex heterocyclic systems. These compounds have been employed in condensation reactions with various nucleophiles to construct extended aromatic systems and fused ring architectures.

Structural Significance in Organic Chemistry

The structural architecture of this compound embodies several significant features that contribute to its importance in organic chemistry. The compound represents a convergence of multiple structural elements that individually and collectively influence its chemical behavior, reactivity patterns, and potential applications in synthetic transformations.

The tetrahydroquinoline core structure provides a rigid bicyclic framework that constrains the spatial arrangement of substituents while maintaining sufficient flexibility for conformational adjustments. This structural feature is particularly important in the context of molecular recognition processes and biological activity, as the semi-rigid nature of the system can facilitate specific interactions with biological targets while maintaining structural integrity.

The presence of the aldehyde functional group at position 6 introduces a highly reactive electrophilic center that can participate in a wide range of chemical transformations. Aldehydes are versatile synthetic intermediates that can undergo nucleophilic addition reactions, condensation processes, oxidation to carboxylic acids, and reduction to primary alcohols. In the context of the tetrahydroquinoline system, the aldehyde group's position on the aromatic ring provides opportunities for the construction of extended conjugated systems and the formation of complex polycyclic architectures.

The N-propyl substitution pattern influences both the physical properties and chemical reactivity of the compound. The propyl group provides increased lipophilicity compared to smaller alkyl substituents, potentially affecting membrane permeability and biological distribution characteristics. Additionally, the presence of the N-alkyl group affects the basicity of the nitrogen center and can influence the compound's participation in acid-base equilibria and coordination chemistry.

Recent synthetic methodologies have demonstrated the utility of N-alkyl-1,2,3,4-tetrahydroquinoline-6-carbaldehydes in the construction of complex heterocyclic systems. The condensation of these aldehydes with various azole-containing compounds has been employed to generate extended aromatic systems with potential biological activity. Such transformations highlight the synthetic versatility of the aldehyde functional group and its importance in medicinal chemistry applications.

The compound's structural features also make it amenable to various analytical and spectroscopic characterization techniques. The presence of distinct functional groups facilitates identification through nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry. The aromatic protons, aliphatic chain signals, and aldehyde proton provide characteristic spectroscopic signatures that enable structural confirmation and purity assessment.

Table 3: Physical and Chemical Properties of this compound

Propriétés

IUPAC Name |

1-propyl-3,4-dihydro-2H-quinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-2-7-14-8-3-4-12-9-11(10-15)5-6-13(12)14/h5-6,9-10H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVSBKBIMXVVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390142 | |

| Record name | 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876710-88-2 | |

| Record name | 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Procedure:

- Reagent Preparation : A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is stirred at 0–5°C to generate the chloroiminium ion intermediate.

- Substrate Addition : 1-Propyl-1,2,3,4-tetrahydroquinoline is added dropwise, followed by heating at 80–90°C for 5–8 hours.

- Workup : The reaction is quenched with a saturated Na₂CO₃ solution, and the product is extracted, dried, and purified via column chromatography.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 65–78% |

| Reaction Time | 6–8 hours |

| Temperature | 80–90°C |

| Purification Method | Silica gel chromatography |

This method is favored for its regioselectivity but requires careful control of moisture and temperature to avoid side reactions.

Acylation-Cyclization of N-Propyl Aniline Derivatives

A two-step approach involving Friedel-Crafts acylation followed by cyclization has been employed to construct the tetrahydroquinoline core.

Step 1: Acylation with Propanoyl Chloride

N-Propylaniline derivatives react with propanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) to form intermediate ketones.

Step 2: Cyclization and Oxidation

The ketone undergoes cyclization via acid catalysis (H₂SO₄ or PPTS) to yield 1-propyl-1,2,3,4-tetrahydroquinoline, which is subsequently oxidized to the aldehyde using IBX (2-iodoxybenzoic acid).

Optimization Insights:

Comparative Yields:

| Starting Material | Catalyst | Yield (%) |

|---|---|---|

| N-Propyl-3-methoxyaniline | AlCl₃ | 72 |

| N-Propyl-4-chloroaniline | ZnI₂ | 85 |

Condensation with Azolopyrimidines

A novel method involves the condensation of N-alkyl-1,2,3,4-tetrahydroquinoline-6-carbaldehydes with 7-methylazolopyrimidines under basic conditions.

Mechanism:

Advantages:

- Functional Group Tolerance : Compatible with electron-withdrawing substituents (e.g., -CF₃, -Cl).

- Scalability : Reported for gram-scale synthesis with 60–70% yields.

Catalytic Dehydrogenation of Tetrahydroquinoline Precursors

Recent advances in ruthenium-catalyzed dehydrogenation enable the oxidation of 1-propyl-1,2,3,4-tetrahydroquinoline to the aromatic aldehyde. The [Ru(phd)₃]²⁺/Co(salophen) system operates under ambient air, offering a mild alternative.

Reaction Conditions:

Substrate Scope:

| Substituent | Yield (%) |

|---|---|

| 6-Methyl | 91 |

| 6-Chloro | 95 |

| 4-(p-Fluorophenyl) | 65 |

Comparison of Synthetic Routes

The table below evaluates the practicality of each method:

| Method | Yield (%) | Cost | Scalability | Green Chemistry Score |

|---|---|---|---|---|

| Vilsmeier-Haack | 65–78 | Low | Moderate | Moderate |

| Acylation-Cyclization | 70–85 | Medium | High | Low |

| Azolopyrimidine Cond. | 60–70 | High | Moderate | High |

| Catalytic Dehydrogenation | 89–93 | High | High | High |

Green Chemistry Score considers solvent choice, catalyst toxicity, and energy input.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products:

Oxidation: 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

Reduction: 1-Propyl-1,2,3,4-tetrahydroquinoline-6-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in drug development.

Mécanisme D'action

The mechanism of action of 1-propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can be compared with other similar compounds, such as:

- 1-Butyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

- 1-Propyl-1H-imidazole-2-carbaldehyde

- 1-Propyl-1H-1,2,4-triazol-3-amine

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications.

Activité Biologique

1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a compound belonging to the tetrahydroquinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 215.27 g/mol. The compound features a tetrahydroquinoline core substituted with a propyl group and an aldehyde functional group, which are critical for its biological activity.

The biological activity of this compound is attributed to its interaction with various biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in metabolic pathways. This interaction is essential for understanding its therapeutic potential and possible side effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity

Studies have shown that compounds in the tetrahydroquinoline series possess significant antioxidant properties. For instance, in vitro assays demonstrated that these compounds can scavenge free radicals effectively .

2. Anticancer Activity

In vitro growth inhibition assays against various cancer cell lines (e.g., H460 lung carcinoma and MCF7 breast adenocarcinoma) revealed that this compound could inhibit cancer cell proliferation significantly. The structure–activity relationship (SAR) studies indicate that modifications to the aryl groups enhance antiproliferative effects .

3. Neuroprotective Effects

Preliminary findings suggest potential neuroprotective effects against neurodegenerative diseases. The compound may interact with neurotransmitter systems or exhibit anti-inflammatory properties that could mitigate neuronal damage.

4. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structural features may enhance its ability to penetrate microbial membranes and disrupt cellular functions.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound relative to other tetrahydroquinoline derivatives:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | Methyl group instead of propyl | Antioxidant properties |

| 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | Ethyl group instead of propyl | Potential neuroprotective effects |

| 1-Benzyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | Benzyl group increases lipophilicity | Enhanced interaction with lipid membranes |

The unique propyl substituent on the nitrogen atom in this compound likely influences its solubility and biological activity differently compared to these analogs.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of various tetrahydroquinoline derivatives on human cancer cell lines. Results indicated that derivatives like this compound showed up to 90% inhibition in cell proliferation at specific concentrations .

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in reduced neuronal death and improved behavioral outcomes in animal models.

Q & A

Q. What are the optimal synthetic routes for 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde under varying acid catalysis conditions?

Methodological Answer: A common approach involves acid-catalyzed cyclization or aldehyde functionalization. For example, quinoline derivatives can be synthesized via refluxing precursors (e.g., chlorinated intermediates) with concentrated HCl for 16 hours, followed by precipitation and vacuum filtration . To optimize conditions, test varying acid strengths (e.g., H₂SO₄ vs. HCl) and reaction durations. Monitor reaction progress via TLC and characterize intermediates using NMR. Adjust stoichiometry of propylating agents (e.g., propyl bromide) to enhance yield .

Q. How should one characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aldehyde functionality.

- HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% threshold).

- FT-IR to verify carbonyl stretches (C=O at ~1700 cm⁻¹) and amine/imine bands.

- Mass spectrometry (HRMS) for molecular ion validation. Cross-reference with X-ray crystallography data if crystalline derivatives are available .

Q. What are the key stability considerations during storage and handling?

Methodological Answer:

- Storage: Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent aldehyde oxidation.

- Light sensitivity: Shield from UV light to avoid photodegradation.

- Moisture control: Use desiccants (silica gel) in storage containers to minimize hydrolysis of the carbaldehyde group .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be integrated to modify the quinoline ring system?

Methodological Answer: Introduce halogen substituents (e.g., bromine at C-6) to enable Pd-catalyzed cross-coupling. For example:

- Brominate the quinoline core using NBS (N-bromosuccinimide) under radical initiation.

- Perform Suzuki-Miyaura coupling with aryl/vinyl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C). Monitor regioselectivity via LC-MS and optimize ligand choice (e.g., SPhos for steric hindrance mitigation) .

Q. What computational methods predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Molecular Dynamics (MD): Simulate solvent interactions to predict solubility and aggregation behavior.

- TD-DFT: Model UV-Vis absorption spectra for comparison with experimental data. Use software like Gaussian or ORCA, and validate with experimental photophysical studies .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for derivatization reactions?

Methodological Answer:

- Variable isolation: Compare reaction parameters (temperature, solvent polarity, catalyst loading) across studies. For example, HCl concentration in cyclization reactions may alter intermediate stability .

- Kinetic studies: Perform time-resolved in situ NMR or IR to identify rate-limiting steps.

- Statistical Design of Experiments (DoE): Use factorial designs to isolate confounding variables (e.g., ligand vs. base effects in cross-coupling) .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data for derivatives of this compound?

Methodological Answer:

- Reproducibility checks: Replicate synthesis under controlled conditions (e.g., anhydrous solvents, standardized equipment).

- Multivariate analysis: Compare NMR chemical shifts across solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts.

- Collaborative validation: Share samples with independent labs for cross-verification using identical instrumentation .

Experimental Design Strategies

Q. What strategies optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Flow chemistry: Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions.

- Catalyst immobilization: Use silica-supported Pd catalysts for Suzuki-Miyaura reactions to improve recyclability.

- DoE optimization: Apply response surface methodology (RSM) to balance temperature, pressure, and stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.